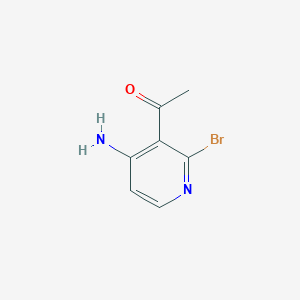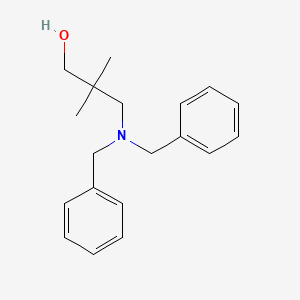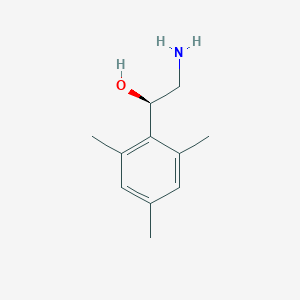![molecular formula C20H16BrN3 B13087466 N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13087466.png)
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often catalyzed by potassium persulfate (K2S2O8) and iodine (I2), resulting in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as catalyst-free synthesis, are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for the survival and proliferation of microbial or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-A]pyridine: A parent compound with similar structural features but lacking the benzyl and bromophenyl groups.
Imidazo[2,1-B]thiazine: Another heterocyclic compound with a fused imidazole and thiazine ring system.
Uniqueness
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to the presence of both benzyl and bromophenyl groups, which enhance its chemical reactivity and potential biological activity. These substituents can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C20H16BrN3 |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
N-benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16BrN3/c21-17-11-9-16(10-12-17)19-20(22-14-15-6-2-1-3-7-15)24-13-5-4-8-18(24)23-19/h1-13,22H,14H2 |
Clave InChI |
QBROOVUNAPEDMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















